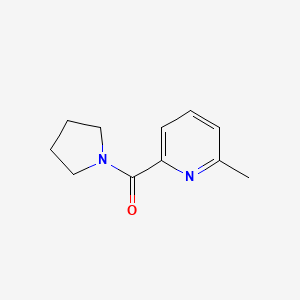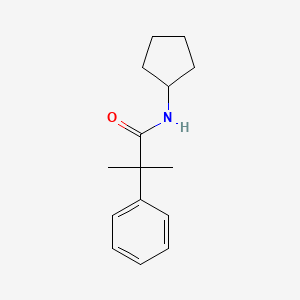
N-cyclopentyl-2-methyl-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-methyl-2-phenylpropanamide, also known as CPP, is a chemical compound that has been researched for its potential as a pharmacological tool. CPP belongs to the class of compounds known as amides and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-2-methyl-2-phenylpropanamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This results in the modulation of glutamatergic neurotransmission, which is thought to be responsible for its anxiolytic and antinociceptive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as reduce pain sensitivity. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2-methyl-2-phenylpropanamide as a pharmacological tool is its specificity for the mGluR5 receptor. This allows for more targeted research into the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2-methyl-2-phenylpropanamide. One area of interest is its potential as a treatment for drug addiction. This compound has been shown to reduce the reinforcing effects of drugs of abuse, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of the mGluR5 receptor in various neurological and psychiatric disorders. Research on this compound could help to elucidate the role of this receptor in these disorders and lead to the development of new treatments. Additionally, further research could be done to improve the solubility of this compound, which would make it a more useful pharmacological tool in experimental settings.
In conclusion, this compound is a chemical compound that has been studied for its potential as a pharmacological tool in various scientific research applications. It has been shown to have anxiolytic and antinociceptive effects, as well as reduce the reinforcing effects of drugs of abuse. Further research on this compound could lead to the development of new treatments for addiction and neurological and psychiatric disorders.
Synthesemethoden
N-cyclopentyl-2-methyl-2-phenylpropanamide can be synthesized through a two-step process. The first step involves the reaction of cyclopentylmagnesium bromide with 2-methyl-2-phenylpropanoyl chloride to form this compound. The second step involves the purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-methyl-2-phenylpropanamide has been studied for its potential use as a pharmacological tool in various scientific research applications. It has been shown to have anxiolytic and antinociceptive effects in animal models. This compound has also been studied for its potential as a drug abuse treatment, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and opioids.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-methyl-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(2,12-8-4-3-5-9-12)14(17)16-13-10-6-7-11-13/h3-5,8-9,13H,6-7,10-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTLCDGKLXOBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
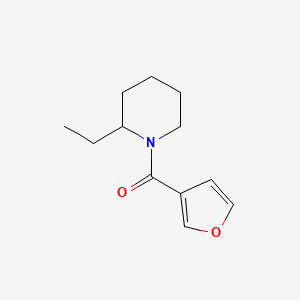



![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
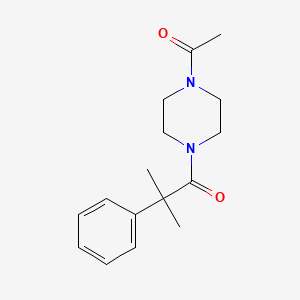

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
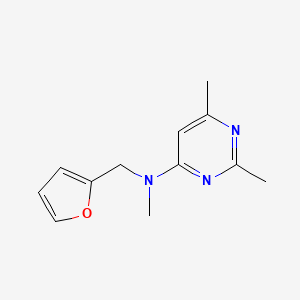
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)

